molecular formula C28H28N4O5 B2815448 N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251607-58-5

N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2815448
CAS No.: 1251607-58-5
M. Wt: 500.555
InChI Key: PFPBPPSCFIACSZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a high-purity synthetic organic compound intended for research and development purposes. This complex molecule features an imidazole core substituted with a 3,4-dimethoxyphenyl carboxamide group and a benzyl chain linked to a (3-methoxyphenyl)acetamido moiety. Its specific physicochemical properties, including solubility and stability, should be characterized for proper handling in laboratory settings. Researchers are investigating its potential biological activity and application as a key intermediate in medicinal chemistry and drug discovery projects. The mechanism of action is compound-specific and may involve targeted protein inhibition or modulation of specific cellular pathways, which requires empirical validation. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant scientific literature and safety data sheets prior to use. All handling and experiments must comply with applicable local and national regulations for chemical substances.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-35-23-6-4-5-20(13-23)14-27(33)30-21-9-7-19(8-10-21)16-32-17-24(29-18-32)28(34)31-22-11-12-25(36-2)26(15-22)37-3/h4-13,15,17-18H,14,16H2,1-3H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPBPPSCFIACSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the imidazole ring, followed by the introduction of the benzyl and acetamido groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact mechanism may vary depending on the context and application.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Formula (MW) Key Functional Groups
N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide Imidazole 3,4-dimethoxyphenyl (amide), 4-(3-methoxyphenylacetamido)benzyl (N1) Not reported Carboxamide, methoxy, acetamido
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide Benzimidazole 3,4-dimethoxyphenyl (C2), 4-methoxyphenyl (amide), propyl (N1) C27H28N3O4 (482.53 g/mol) Carboxamide, methoxy, propyl chain
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide Imidazole 4-(dimethylamino)phenylmethyl (N1) C13H16N4O (244.29 g/mol) Carboxamide, dimethylamino

Key Observations :

  • The target compound and the benzimidazole derivative (Table 1, row 2) share methoxy and carboxamide groups but differ in core heterocycles (imidazole vs. benzimidazole). The bicyclic benzimidazole may enhance planarity and π-π stacking compared to the monocyclic imidazole .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Comparisons

Compound Name LogP (Predicted) Hydrogen Bond Donors/Acceptors Reported Bioactivity
This compound ~3.5 (estimated) 3 donors, 8 acceptors Not reported
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide 4.1 2 donors, 6 acceptors Anticancer (in vitro screening)
N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide 1.8 2 donors, 3 acceptors Not reported

Key Observations :

  • The target compound’s higher hydrogen-bonding capacity (3 donors, 8 acceptors) compared to the benzimidazole derivative (2 donors, 6 acceptors) may enhance interactions with polar protein residues, though this could also reduce membrane permeability.
  • The benzimidazole derivative’s reported anticancer activity suggests that the target compound, with its additional acetamido group and methoxy substituents, may exhibit similar or expanded bioactivity profiles. Computational tools like SimilarityLab could predict targets by analyzing structural analogs in bioactive compound databases.

Biological Activity

N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available literature and research findings related to its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's structure features an imidazole ring, which is known for its biological activity, particularly in drug design. The presence of methoxy groups and an acetamido moiety suggests possible interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells.
  • Results : In vitro studies demonstrated IC50 values indicating effective inhibition of cell growth. For example, a related compound with a similar structure showed IC50 values of 9.6 μM against HMEC-1 cells compared to 41 μM for the parent compound .
Cell LineIC50 (μM)Reference
L121015
CEM20
HeLa25

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Its activity was assessed through COX enzyme inhibition assays:

  • Inhibition of COX Enzymes : Preliminary results indicated that derivatives similar to this compound inhibited COX-1 and COX-2 enzymes effectively.
  • IC50 Values : The most potent derivatives had IC50 values ranging from 5 to 10 μM, demonstrating significant anti-inflammatory potential .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
Compound A76
Compound B54

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : In silico studies suggest that the compound binds effectively to ATP-binding sites in relevant proteins, similar to known inhibitors.
  • Hydrogen Bonding : The amide group in the structure participates in hydrogen bonding with critical amino acids in target proteins, enhancing binding stability .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced solid tumors.
  • Anti-inflammatory Trial : Another study highlighted the use of a similar imidazole derivative in treating rheumatoid arthritis, showing a significant reduction in inflammatory markers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of imidazole-carboxamide with substituted phenylacetamido intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under inert atmospheres to minimize side reactions.
  • Purification : Employ gradient column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol or DCM/ether .
  • Analytical validation : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm final purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • 1H/13C NMR : Identify methoxy groups (δ 3.7–3.9 ppm for OCH3), imidazole protons (δ 7.5–8.2 ppm), and acetamido NH (δ 9.5–10.2 ppm, exchangeable with D2O) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 547.2234 (calculated for C29H29N4O5) .
  • FT-IR : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How can solubility challenges in biological assays be addressed?

  • Methodology :

  • Solubility screening : Test solvents like DMSO (≤1% v/v in assays), Tween-80, or cyclodextrin-based formulations.
  • Lipophilicity optimization : Introduce polar substituents (e.g., hydroxyl groups) or employ prodrug strategies to enhance aqueous solubility while retaining activity .

Advanced Research Questions

Q. What computational approaches are effective in predicting target binding and selectivity?

  • Methodology :

  • Molecular docking (AutoDock Vina, Schrödinger) : Model interactions with enzymes (e.g., kinases, HDACs) using the compound’s 3D conformation. Prioritize π-π stacking with aromatic residues and hydrogen bonding with catalytic sites .
  • Molecular dynamics (MD) simulations (GROMACS) : Assess binding stability over 100-ns trajectories; analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence pharmacological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with halogen (Cl, F) or bulkier groups (e.g., cyclopentyl) at the 3,4-dimethoxyphenyl moiety. Compare IC50 values in enzyme inhibition assays (e.g., IC50 < 1 µM for methoxy vs. >10 µM for chloro in kinase assays) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .

Q. How can conflicting data on cytotoxicity across cell lines be resolved?

  • Methodology :

  • Assay standardization : Use consistent cell passage numbers, serum-free conditions, and ATP-based viability assays (e.g., CellTiter-Glo).
  • Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify off-target effects or pathway-specific responses in resistant cell lines .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Methodology :

  • Crystallization screening : Use vapor diffusion (hanging drop) with PEG 4000 or 2-methyl-2,4-pentanediol as precipitants.
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing. Resolve structures at 1.8–2.0 Å resolution; analyze dihedral angles (e.g., 12.65° between methoxyphenyl and imidazole planes) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in enzyme inhibition potency between in vitro and cellular assays?

  • Methodology :

  • Membrane permeability assessment : Compare intracellular compound levels via LC-MS/MS. Low permeability (<10% uptake) may explain reduced cellular activity despite high in vitro potency .
  • Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation and UPLC-QTOF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.